molecular formula C25H20N2O4 B11585406 1-(4-Hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11585406
M. Wt: 412.4 g/mol
InChI Key: DEDNYYHRDJSCDO-UHFFFAOYSA-N
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Description

1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include variations in solvent, temperature, and the ratio of reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness: The unique combination of functional groups in 1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O4/c1-13-4-9-20(26-12-13)27-22(16-5-7-17(28)8-6-16)21-23(29)18-10-14(2)15(3)11-19(18)31-24(21)25(27)30/h4-12,22,28H,1-3H3

InChI Key

DEDNYYHRDJSCDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)O

Origin of Product

United States

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